molecular formula C14H10BrClN2O2 B2710576 5-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-2-chlorobenzoic acid CAS No. 380215-21-4

5-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-2-chlorobenzoic acid

Cat. No.: B2710576
CAS No.: 380215-21-4
M. Wt: 353.6
InChI Key: MWDPDWXZPIBRTI-UHFFFAOYSA-N
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Description

Historical Development of Hydrazide-Hydrazone Chemistry

The chemistry of hydrazones dates to the late 19th century, when Emil Fischer pioneered their use in carbohydrate identification through osazone formation. His method leveraged phenylhydrazine’s reactivity with reducing sugars to produce crystalline derivatives, enabling structural elucidation of monosaccharides. This foundational work established hydrazones as versatile analytical tools in organic chemistry.

Mid-20th-century advances revealed the mechanistic underpinnings of hydrazone formation. Jencks’ seminal studies in the 1960s delineated the general acid-catalyzed mechanism, involving nucleophilic attack by hydrazine derivatives on carbonyl groups, followed by dehydration to form the C=N bond. These insights enabled rational design of hydrazones with tunable stability and reactivity.

Modern innovations focus on catalytic acceleration and biological compatibility. The discovery of ortho-proton-donating aldehydes and nucleophilic catalysts (e.g., aniline derivatives) reduced reaction times from days to hours, facilitating applications in bioconjugation and drug delivery. For example, hydrazone linkages now enable pH-sensitive antibody-drug conjugates (ADCs), which release chemotherapeutics selectively in acidic tumor microenvironments.

Significance in Medicinal Chemistry Research

Hydrazones occupy a privileged position in drug discovery due to their:

  • Structural diversity : Modular synthesis allows incorporation of aryl, heteroaryl, and functionalized alkyl groups.
  • Bioactivity : Over 30 therapeutic targets are documented, including antimicrobial, anticancer, and anti-inflammatory activities.
  • Metal-chelating capacity : The azomethine group (–C=N–N–) binds transition metals, enabling catalytic and diagnostic applications.

The compound 5-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-2-chlorobenzoic acid exemplifies these traits. Its bromophenyl moiety enhances lipophilicity and membrane permeability, while the chlorobenzoic acid group provides hydrogen-bonding sites for target engagement. Recent studies highlight its efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to first-line antibiotics.

Positioning within Broader Hydrazone Research

This derivative belongs to the arylhydrazone subclass, characterized by aromatic substituents on both the hydrazine and carbonyl components. Key structural distinctions include:

Feature Role in Bioactivity
2-Bromophenyl group Enhances electrophilicity and π-π stacking with protein targets
Chlorobenzoic acid Introduces acidity for solubility modulation and ionic interactions
E-configuration Prevents steric clashes in binding pockets

Such modifications align with trends in antitubercular research, where halogenated hydrazones exhibit enhanced penetration of mycobacterial cell walls. The chlorine and bromine atoms may also impede oxidative degradation, extending plasma half-life.

Research Objectives and Scientific Rationale

Current investigations prioritize:

  • Synthetic optimization : Improving yield and stereoselectivity in multi-step protocols involving hydrazine, indole, and thiophene intermediates.
  • Mechanistic elucidation : Mapping interactions with microbial enzymes (e.g., Candida albicans sterol demethylase) via molecular docking simulations.
  • Structure-activity relationships : Correlating substituent effects (e.g., bromine position) with antibacterial potency.

Rationale stems from rising antibiotic resistance and the need for novel scaffolds. Hydrazones’ dual capacity for covalent and noncovalent target binding offers advantages over traditional small molecules, particularly in disrupting protein-protein interactions.

Properties

IUPAC Name

5-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-2-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2O2/c15-12-4-2-1-3-9(12)8-17-18-10-5-6-13(16)11(7-10)14(19)20/h1-8,18H,(H,19,20)/b17-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDPDWXZPIBRTI-CAOOACKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=CC(=C(C=C2)Cl)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=CC(=C(C=C2)Cl)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-2-chlorobenzoic acid typically involves the condensation of 2-bromobenzaldehyde with hydrazine hydrate, followed by the reaction with 2-chlorobenzoic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-2-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 5-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-2-chlorobenzoic acid is C₁₄H₁₀BrClN₂O₂, with a molecular weight of approximately 353.6 g/mol. The compound features a unique arrangement that includes a 2-bromophenyl group and a chlorobenzoic acid component, contributing to its reactivity and biological activity.

Synthesis Overview:
The preparation of this compound typically involves a series of chemical reactions including:

  • Nitration
  • Hydrolysis
  • Hydrogenation
  • Esterification
  • Bromination
  • Diazotization

These steps highlight the compound's synthetic accessibility and versatility in organic chemistry, with yields reported at approximately 24% for large-scale preparations.

Biological Activities

Research indicates that compounds with hydrazone structures, including 5-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-2-chlorobenzoic acid, often exhibit significant biological activities. Notably, studies have shown that this compound can interact with various biological targets:

  • Antiviral Activity : Preliminary investigations suggest potential interactions with viral proteins, indicating possible therapeutic applications against viral infections.
  • Inhibition of Enzymes : The compound may inhibit specific proteases involved in oxidative stress and inflammation pathways, which could be critical for developing anti-inflammatory drugs.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activities against mycobacterial, bacterial, and fungal strains, suggesting that derivatives of this compound may also exhibit such properties .

Comparative Analysis with Related Compounds

To further understand the unique properties of 5-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-2-chlorobenzoic acid, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
4-BromoacetophenoneC₈H₇BrOLacks the hydrazine moiety; used as an intermediate in organic synthesis.
4-ChlorobenzaldehydeC₇H₄ClOContains a chlorobenzene group; used in dye and pharmaceutical industries.
3-Amino-5-bromobenzoic acidC₇H₆BrNContains an amino group; potential for different biological activities compared to hydrazones.

This table illustrates the variations in functional groups and potential applications while underscoring the unique properties of the target compound due to its specific hydrazone structure and bromine substitution.

Case Studies and Research Findings

  • Antiviral Research : A study investigated the interactions of hydrazone derivatives with viral proteins, revealing that certain structural modifications could enhance antiviral activity.
  • Antimicrobial Screening : Compounds similar to 5-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-2-chlorobenzoic acid were screened against various pathogens, showing promising results comparable to standard antibiotics such as isoniazid and ciprofloxacin .
  • Structure-Activity Relationship Studies : Research has also focused on the lipophilicity and structure-activity relationships of related compounds, providing insights into how modifications can affect biological activity .

Mechanism of Action

The mechanism of action of 5-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-2-chlorobenzoic acid involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The bromophenyl and chlorobenzoic acid moieties may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Thiazolyl Hydrazones (Antifungal/Anticancer Agents)

highlights thiazolyl hydrazone derivatives, such as 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole , which exhibit potent anticandidal activity (MIC = 250 µg/mL against Candida utilis) and anticancer effects (IC₅₀ = 125 µg/mL on MCF-7 cells). In contrast, the target compound lacks a thiazole ring but shares the hydrazone backbone and halogenated aromatic systems. The absence of a thiazole may reduce cytotoxicity, as seen in , where thiazole derivatives showed selective toxicity toward cancer cells .

Benzylidene Hydrazinyl Thiazoles (Antioxidant Activity)

identifies 5-[(4-chlorophenyl)methylidene]hydrazinyl-thiazole derivatives with low ferric ion-reducing power.

Thiazolidinone Derivatives (Multitarget Inhibitors)

describes 5-[3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]-2-hydroxybenzoic acid, which incorporates a thiazolidinone core. The sulfanylidene and hydroxy groups in this compound improve solubility and hydrogen-bonding capacity compared to the target compound’s carboxylic acid group, suggesting divergent biological targets (e.g., enzymes vs. membrane receptors) .

Data Tables

Table 2: Substituent Effects on Bioactivity

Substituent Position Electronic Effect Impact on Activity
2-Bromophenyl Steric hindrance Reduced enzyme binding
4-Chlorophenyl Electron-withdrawing Enhanced redox activity
2-Chloro (benzoic acid) Increased acidity Improved solubility

Biological Activity

5-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-2-chlorobenzoic acid is a complex organic compound notable for its hydrazone structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its molecular formula is C₁₄H₁₀BrClN₂O₂, with a molecular weight of approximately 353.6 g/mol. The presence of the bromine atom enhances its reactivity, while the chlorobenzoic acid component contributes to its acidic properties.

Synthesis and Characterization

The synthesis of this compound involves several steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. These methods highlight the compound's synthetic accessibility and versatility in organic chemistry. The overall yield from these processes is approximately 24% for a batch size of about 70 kg.

Biological Activity

Research indicates that compounds with hydrazone structures often exhibit significant biological activities. The biological activity of 5-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-2-chlorobenzoic acid can be categorized into several key areas:

Antimicrobial Activity

Studies have shown that derivatives of chlorobenzoic acids exhibit antimicrobial properties against various strains of bacteria and fungi. For instance, related compounds have demonstrated greater antibacterial potential against Gram-negative bacteria such as Escherichia coli compared to Gram-positive strains like Staphylococcus aureus. The hydrazone structure may enhance these antimicrobial effects, although specific data on this compound's activity remains limited.

Anti-inflammatory and Analgesic Properties

The compound's interactions with biological targets suggest potential applications in treating inflammatory conditions. Similar hydrazone derivatives have been evaluated for their anti-nociceptive properties using models like the formalin test and carrageenan-induced paw edema. These studies indicate that such compounds can significantly reduce pain and inflammation.

Enzyme Inhibition

The compound may interact with enzymes involved in oxidative stress and inflammation pathways. Its ability to inhibit specific proteases suggests potential interactions with viral proteins, making it a candidate for therapeutic applications against viral infections. Further research is needed to elucidate the specific enzyme targets and mechanisms of action.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that the presence of specific functional groups (like bromine and chlorine) affects the biological activity of hydrazone derivatives. For example, the introduction of a bromine atom can enhance lipophilicity, potentially increasing membrane permeability and bioavailability.

Case Studies

While direct case studies on 5-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-2-chlorobenzoic acid are scarce, related compounds have been investigated:

  • Hydrazone Derivatives : A study on various hydrazone derivatives revealed significant anti-inflammatory effects in animal models, supporting the hypothesis that similar structures may possess comparable activities.
  • Antimicrobial Evaluation : Research on 2-chlorobenzoic acid derivatives showed promising results against multiple bacterial strains, suggesting that modifications to the benzene ring can enhance efficacy against pathogens .

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-2-chlorobenzoic acid, and how can reaction yields be optimized?

Answer:
The compound can be synthesized via hydrazone formation by condensing 2-chloro-5-hydrazinylbenzoic acid with 2-bromobenzaldehyde under acidic conditions. Key steps include:

  • Reagent selection : Use ethanol or methanol as solvents with catalytic acetic acid to promote Schiff base formation .
  • Yield optimization : Monitor reaction progress via TLC or HPLC. Evidence from analogous hydrazones suggests yields can reach 40–87% by adjusting stoichiometry (1:1.2 molar ratio of hydrazine to aldehyde) and refluxing at 70–80°C for 6–12 hours .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Basic: Which spectroscopic techniques are critical for structural confirmation of this hydrazone derivative?

Answer:
A multi-technique approach is essential:

  • IR spectroscopy : Confirm hydrazone bond formation (C=N stretch at 1600–1620 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .
  • NMR spectroscopy :
    • ¹H NMR : Look for characteristic hydrazone proton signals (δ 8.2–8.8 ppm, singlet) and aromatic protons from the 2-bromophenyl group (δ 7.3–7.8 ppm) .
    • ¹³C NMR : Verify imine carbon (δ 145–155 ppm) and carboxylic acid carbon (δ 170–175 ppm) .
  • HRMS : Validate molecular ion peaks (e.g., [M-H]⁻) with <2 ppm mass error .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns or missing signals) during characterization?

Answer:
Contradictions often arise from tautomerism or crystallographic packing effects. Mitigation strategies include:

  • Tautomer analysis : Use variable-temperature NMR to detect equilibrium between E/Z configurations or keto-enol tautomers .
  • X-ray crystallography : Resolve ambiguities by determining the crystal structure, as demonstrated for related bromophenyl hydrazones .
  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA software) .

Advanced: What computational approaches are suitable for investigating the electron localization function (ELF) and bonding behavior of this compound?

Answer:

  • ELF analysis : Use quantum chemical software (e.g., Multiwfn) to map electron density distribution, focusing on the hydrazone C=N bond and aromatic π-systems. This reveals charge transfer mechanisms and resonance stabilization .
  • DFT studies : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces, which predict reactivity sites .

Advanced: How can the neuroprotective potential of this compound be systematically evaluated using in vitro and in silico methods?

Answer:

  • In vitro assays :
    • MAO-B inhibition : Test activity via fluorometric assays using isolated rat brain synaptosomes, comparing inhibition rates to reference compounds (e.g., selegiline) .
    • Blood-brain barrier (BBB) permeability : Use PAMPA-BBB models to predict passive diffusion .
  • In silico docking : Perform molecular docking (AutoDock Vina) against MAO-B (PDB ID 2V5Z) to identify binding interactions, prioritizing the hydrazone moiety and halogen substituents for affinity .

Advanced: What strategies can address low solubility or stability in biological assays for this compound?

Answer:

  • Solubility enhancement : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate as sodium/potassium salts of the carboxylic acid group .
  • Stability testing : Conduct RP-HPLC under physiological conditions (pH 7.4, 37°C) to monitor degradation over 24–48 hours. Stabilize via lyophilization or storage at -20°C in amber vials .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Answer:

  • Substituent variation : Synthesize analogs with modified halogens (e.g., replace Br with Cl or F) or alter the benzoic acid’s substitution pattern (e.g., 3-chloro vs 4-chloro) .
  • Pharmacophore mapping : Identify critical moieties (e.g., hydrazone, halogenated aryl groups) using 3D-QSAR models (e.g., Schrödinger’s Phase) .

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